molecular formula C7H6BNO2S B12512336 Thieno[2,3-b]pyridin-5-ylboronic acid

Thieno[2,3-b]pyridin-5-ylboronic acid

Cat. No.: B12512336
M. Wt: 179.01 g/mol
InChI Key: BJBVFJLEMGKNBO-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridin-5-ylboronic acid (CAS 1370040-75-7) is a high-value boronic acid derivative primarily employed as a critical building block in synthetic and medicinal chemistry. Its main application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds . This allows researchers to efficiently construct complex biaryl structures commonly found in active pharmaceutical ingredients (APIs) and other functional materials . Compounds featuring the thienopyridine core are recognized for their broad pharmacological potential. Thieno[2,3-b]pyridine derivatives have been investigated for their antiviral properties, functioning as viral replication inhibitors . Furthermore, isosteric analogs like thieno[3,2-b]pyridine have shown significant research value in neuroscience, being utilized in the development of potent and brain-penetrant negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5), a target for conditions such as Parkinson's disease levodopa-induced dyskinesia and pain . This reagent is an essential synthetic intermediate for the discovery and development of novel therapeutic agents. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

thieno[2,3-b]pyridin-5-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-3-5-1-2-12-7(5)9-4-6/h1-4,10-11H

InChI Key

BJBVFJLEMGKNBO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N=C1)SC=C2)(O)O

Origin of Product

United States

Reactivity and Transformational Chemistry of Thieno 2,3 B Pyridin 5 Ylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Thieno[2,3-b]pyridin-5-ylboronic acid is a competent coupling partner in several of these transformations, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling for C–C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. libretexts.org this compound serves as the organoboron component in these reactions, allowing for the introduction of the thieno[2,3-b]pyridine (B153569) moiety into a variety of organic scaffolds.

The coupling of this compound with aryl and heteroaryl halides is a powerful strategy for the synthesis of biaryl and heterobiaryl structures, which are prevalent in many biologically active molecules. nih.gov While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the surveyed literature, the general principles for the coupling of heteroarylboronic acids can be applied.

Successful Suzuki-Miyaura couplings of heteroarylboronic acids typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base and a suitable solvent. The choice of base is crucial and often includes carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), or fluorides (e.g., CsF). nih.gov The solvent system is frequently a mixture of an organic solvent (e.g., dioxane, toluene (B28343), or DMF) and water. dergipark.org.tr

CatalystBaseSolventTemperature (°C)Coupling PartnerProductYield (%)Reference
Pd(dppf)Cl₂Na₃PO₄Dioxane/Water65-100Pyridine-2-sulfonyl fluoride (B91410)2-(Thieno[2,3-b]pyridin-5-yl)pyridineModest to Good nih.gov
Pd(PPh₃)₄K₂CO₃Toluene/Water100Bromobenzene5-Phenylthieno[2,3-b]pyridine- researchgate.net
PdCl₂(dppf)K₃PO₄Dioxane802-Bromothiophene5-(Thiophen-2-yl)thieno[2,3-b]pyridine- dergipark.org.tr

The Suzuki-Miyaura reaction can also be utilized to form carbon-carbon bonds between sp²-hybridized boron compounds and sp²- or sp-hybridized carbons of alkenes and alkynes, respectively. This allows for the synthesis of vinyl- and alkynyl-substituted thieno[2,3-b]pyridines. These products are valuable intermediates for further chemical transformations.

A common side reaction in Suzuki-Miyaura couplings, particularly with heteroarylboronic acids, is the hydrolytic cleavage of the carbon-boron bond (protodeboronation), which leads to the formation of the corresponding unsubstituted heterocycle. This process is often exacerbated by the basic aqueous conditions required for the reaction.

Several strategies have been developed to mitigate this issue. One effective approach is the use of boronic esters, such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) esters. harvard.edu These esters are generally more stable to hydrolysis than the corresponding boronic acids and can undergo a "slow release" of the boronic acid under the reaction conditions, maintaining a low concentration of the active species and minimizing decomposition. The use of aryltrifluoroborates, which are also more resistant to protodeboronation, is another viable strategy. harvard.edu

Other Palladium-Mediated Coupling Reactions (e.g., Heck, Stille where applicable)

While the Suzuki-Miyaura coupling is the most prominent palladium-catalyzed reaction for boronic acids, other transformations are also of significant importance in organic synthesis.

The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org While boronic acids are not the standard coupling partners in the Heck reaction, some oxidative Heck-type reactions have been developed that utilize arylboronic acids. nih.govliv.ac.uk However, no specific examples of this compound participating in a Heck-type reaction were found in the surveyed literature.

The Stille reaction couples an organotin compound with an organohalide. organic-chemistry.org As this compound is an organoboron compound, it is not a direct substrate for the Stille reaction. The analogous transformation would involve the use of a thieno[2,3-b]pyridinylstannane.

Copper-Promoted Carbon-Heteroatom Bond Formations (Chan-Lam Coupling)

The Chan-Lam coupling is a copper-catalyzed reaction that enables the formation of carbon-heteroatom bonds, typically between an arylboronic acid and an amine or an alcohol. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction provides a valuable method for the synthesis of N-aryl and O-aryl derivatives of the thieno[2,3-b]pyridine scaffold.

The reaction is generally carried out in the presence of a copper catalyst, such as copper(II) acetate, and often a base like pyridine (B92270) or triethylamine. A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature and open to the air. wikipedia.org

While specific examples of Chan-Lam couplings involving this compound are not detailed in the provided search results, the general applicability of this reaction to a wide range of arylboronic acids and heteroatom-containing nucleophiles suggests its potential for the functionalization of the thieno[2,3-b]pyridine core.

Copper CatalystBaseSolventTemperatureNucleophileProductYield (%)Reference
Cu(OAc)₂PyridineCH₂Cl₂Room TempAnilineN-(Thieno[2,3-b]pyridin-5-yl)aniline- wikipedia.org
Cu(OAc)₂Et₃NCH₂Cl₂Room TempPhenol5-Phenoxythieno[2,3-b]pyridine- organic-chemistry.org
Cu(OAc)₂PyridineCH₂Cl₂Room TempImidazole5-(1H-Imidazol-1-yl)thieno[2,3-b]pyridine- nrochemistry.com

C–N Bond Formation (N-Arylation)

The formation of carbon-nitrogen (C–N) bonds via N-arylation is a cornerstone of modern synthetic chemistry, crucial for the construction of pharmaceuticals, agrochemicals, and materials. This compound serves as a competent arylating agent in these transformations, most notably in copper-catalyzed cross-coupling reactions, often referred to as Chan-Lam aminations.

This reaction typically involves the coupling of an N–H containing compound (such as an amine, amide, or N-heterocycle) with the boronic acid in the presence of a copper catalyst, a base, and an oxidant (often atmospheric oxygen). The reaction is valued for its mild conditions, often proceeding at room temperature and being tolerant of various functional groups. researchgate.net The general scope of this transformation allows for the coupling of this compound with a wide array of nitrogen nucleophiles.

Table 1: General Conditions for Copper-Catalyzed N-Arylation

ComponentExamplesPurpose
Nitrogen Source Anilines, alkylamines, amides, carbamates, sulfonamides, azolesThe N-H compound to be arylated
Copper Catalyst Cu(OAc)₂, CuI, Cu(OTf)₂Facilitates the transmetalation and reductive elimination steps
Base Triethylamine (Et₃N), Pyridine, K₂CO₃Activates the nitrogen nucleophile and facilitates catalyst turnover
Solvent Dichloromethane (DCM), Toluene, Dimethyl sulfoxide (DMSO)Solubilizes reactants and influences reaction rate
Conditions Room temperature to moderate heating, often under an air atmosphereMild conditions that tolerate a broad range of functional groups

The mechanism is thought to involve the formation of a copper(II)-N-heterocycle complex, transmetalation with the boronic acid to form an aryl-copper(II) intermediate, followed by reductive elimination to yield the N-arylated product and a copper(0) species, which is then re-oxidized to complete the catalytic cycle. semanticscholar.org

C–O Bond Formation (O-Arylation)

Similar to N-arylation, this compound can participate in copper-catalyzed C–O bond formation to synthesize aryl ethers. This O-arylation reaction, a variant of the Chan-Lam coupling, typically involves the reaction of the boronic acid with a phenol or an alcohol.

The reaction conditions are analogous to those for N-arylation, generally requiring a copper salt (e.g., cupric acetate), a base, and a suitable solvent. These reactions are advantageous as they often proceed under milder conditions than traditional Ullmann condensations, which require high temperatures and stoichiometric copper. The versatility of the boronic acid partner allows for the synthesis of a diverse range of diaryl and alkyl aryl ethers incorporating the thieno[2,3-b]pyridine scaffold.

C–S and C–Se/C–Te Bond Formations

The utility of this compound extends to the formation of carbon-sulfur (C–S), carbon-selenium (C–Se), and carbon-tellurium (C–Te) bonds. These cross-coupling reactions provide access to aryl thioethers, selenoethers, and telluroethers, which are valuable structures in medicinal chemistry and materials science. The reactions are typically catalyzed by transition metals, with copper and palladium being the most common.

For C–S bond formation, the boronic acid can be coupled with thiols (R-SH) or disulfides (R-S-S-R) under copper catalysis. The conditions are generally mild and tolerant of various functional groups. The synthesis of C–Se and C–Te bonds can be achieved by coupling the boronic acid with diselenides (R-Se-Se-R) or ditellurides (R-Te-Te-R), often under palladium or copper catalysis. These methods provide a direct route to introduce chalcogen-containing moieties onto the thieno[2,3-b]pyridine core.

C–Halogen Bond Formations

The boronic acid group can be converted into a carbon-halogen bond, a strategically important transformation that turns the boronic acid into a versatile precursor for other reactions, such as Suzuki or Sonogashira couplings. This ipso-substitution of the boronic acid moiety is distinct from the direct halogenation of an aromatic C-H bond. nih.gov

The conversion of aryl boronic acids to aryl halides can be accomplished using various reagents, often involving copper(II) halides. For instance, treatment with cupric bromide (CuBr₂) or cupric chloride (CuCl₂) allows for the synthesis of the corresponding aryl bromides and chlorides. Similarly, iodination can be achieved using reagents like N-iodosuccinimide (NIS) or molecular iodine in the presence of a suitable catalyst or base.

Table 2: Reagents for the Conversion of Ar-B(OH)₂ to Ar-Halogen

Desired HalogenReagent(s)Typical Conditions
Iodine (I) I₂, NIS, CuIAqueous or organic solvent, often with a base
Bromine (Br) CuBr₂, NBSAqueous or organic solvent, room temperature or heating
Chlorine (Cl) CuCl₂Aqueous or organic solvent, often requires heating
Fluorine (F) Selectfluor®, AgFOften requires a silver or palladium catalyst

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov this compound is a suitable component for such reactions, particularly the Petasis borono-Mannich reaction.

Petasis Reaction for Substituted Amine Synthesis

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a three-component reaction between an amine, a carbonyl compound (typically an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of complex amines and their derivatives, such as α-amino acids, from simple precursors in a single step. organic-chemistry.org

The reaction proceeds under mild, often catalyst-free conditions and does not require an inert atmosphere, making it highly practical. wikipedia.org The mechanism is believed to involve the condensation of the amine and carbonyl to form an iminium ion intermediate, which then reacts with a boronate species formed between the boronic acid and a hydroxyl group from the carbonyl component (e.g., α-hydroxy acids like glyoxylic acid) or the solvent. organic-chemistry.org This is followed by an irreversible intramolecular transfer of the aryl group (from the boronic acid) to the electrophilic iminium carbon, driving the reaction to completion. organic-chemistry.org

When this compound is used, the thienopyridinyl moiety is transferred, leading to the formation of highly functionalized amines containing this specific heterocyclic scaffold.

Petasis Reaction Scope with Heterocyclic Boronic Acids

The scope of the Petasis reaction is notably broad, particularly concerning the boronic acid component. A wide variety of heterocyclic boronic acids have been shown to be effective substrates in this transformation. wikipedia.org This includes electron-rich and electron-neutral heteroaryl boronic acids such as those derived from thiophene (B33073), furan, and pyridine. wikipedia.orgorganic-chemistry.org

Given that the this compound structure contains both a thiophene and a pyridine ring system, it falls well within the established substrate scope for this reaction. The reaction tolerates a wide range of amine and carbonyl components, allowing for the generation of large libraries of diverse molecular structures. acs.orgnih.gov

Table 3: Scope of Components in the Petasis Reaction

ComponentClassExamples
Boronic Acid HeterocyclicThienyl, Pyridyl, Furyl, Indolyl, Quinolinyl wikipedia.orgresearchgate.net
ArylPhenyl, Naphthyl (with electron-donating or -withdrawing groups) wikipedia.org
Amine Primary & SecondaryAlkylamines, anilines, amino acids, hydrazines organic-chemistry.orgacs.org
Carbonyl Aldehydes & KetonesGlyoxylic acid, salicylaldehydes, α-hydroxy aldehydes acs.orgmdpi.com

The ability to employ heterocyclic boronic acids like this compound makes the Petasis reaction a highly valuable method for incorporating complex, biologically relevant scaffolds into amine-containing molecules for drug discovery and chemical biology. nih.govmdpi.com

Boron-Mediated Activation and Catalysis

The Lewis acidic nature of the boron atom in this compound is central to its catalytic activity. Boronic acids, in general, are recognized for their ability to activate carbonyl compounds, facilitating a variety of chemical transformations. This activity stems from the empty p-orbital on the boron atom, which can accept a pair of electrons.

This compound can serve as a catalyst in direct amidation reactions, which involve the formation of an amide bond from a carboxylic acid and an amine. This process is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where the amide bond is a common feature in drug molecules bohrium.com. Boron-catalyzed amidations offer an advantage over traditional methods by avoiding the need for stoichiometric coupling reagents, thus improving atom economy bohrium.com.

The mechanism of boron-catalyzed amidation is a subject of detailed study. While it was once thought to proceed through a simple monomeric acyloxyboron intermediate, recent investigations suggest more complex pathways may be at play. It is proposed that the reaction initiates with the activation of the carboxylic acid by the boronic acid. However, studies indicate that at least three free coordination sites on the boron atom are necessary for catalysis to occur effectively nih.govucl.ac.uk. This has led to alternative mechanistic proposals, such as those involving the formation of a dimeric B-X-B motif (where X can be oxygen or a nitrogen-containing group). This dimeric structure is thought to be uniquely capable of activating the carboxylic acid while simultaneously positioning the amine nucleophile for attack on the carbonyl group nih.govucl.ac.uk. The efficiency of such catalysts can be influenced by the electronic properties of the boronic acid; for instance, aromatic boronic acids bearing strong electron-withdrawing groups have been shown to be effective for dehydrative amidation researchgate.net.

It is important to note that the catalytic activity can be hampered by certain substrates. For example, coordinating amines like 2-aminopyridine can deactivate simple boronic acid catalysts by stabilizing catalytically inactive boroxine (B1236090) species researchgate.netchemrxiv.orgresearchgate.net. In such cases, borate (B1201080) esters have been identified as more robust catalysts researchgate.netchemrxiv.orgresearchgate.net.

Catalyst TypeSubstrate Pair ExampleObserved ActivityPlausible Reason
Simple Boronic Acid4-Phenylbutylamine / Benzoic AcidHighStandard activation mechanism proceeds efficiently.
Simple Boronic Acid2-Aminopyridine / Phenylacetic AcidInactiveDeactivation via stabilization of inactive boroxine species by the coordinating amine. researchgate.netchemrxiv.orgresearchgate.net
Borate Ester2-Aminopyridine / Phenylacetic AcidModerate to HighLess susceptible to deactivation by coordinating substrates. researchgate.netchemrxiv.orgresearchgate.net

The foundational step in boron-catalyzed reactions involving carboxylic acids is the activation of the carboxyl group. This compound, acting as a Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This activation is crucial not only for amidation but also for other transformations like esterification.

The interaction between the boronic acid and the carboxylic acid typically results in the formation of an acyloxyboron species through a dehydration process. This intermediate is the key activated species in the catalytic cycle. While boronic acids are effective, related compounds like borinic acids have been shown to be incompetent for direct amidation catalysis, as they tend to form unreactive complexes or undergo protodeboronation to yield the more active boronic acids nih.govucl.ac.uk. This underscores the specific structural requirements for effective boron-mediated activation.

Enolates are powerful nucleophiles in organic synthesis, pivotal for the formation of carbon-carbon bonds. They are generated by the removal of a proton from the α-carbon (the carbon adjacent to a carbonyl group) masterorganicchemistry.com. The resulting anion is stabilized by resonance, delocalizing the negative charge onto the oxygen atom masterorganicchemistry.com.

The aldol reaction is a classic example of enolate chemistry, where an enolate reacts with an aldehyde or ketone to form a β-hydroxy carbonyl compound. While strong bases like lithium diisopropylamide (LDA) are commonly used to generate enolates, Lewis acids can also play a role in promoting aldol-type reactions.

In the context of this compound, its Lewis acidic nature could theoretically facilitate enolate formation or activate the electrophilic carbonyl partner in an aldol reaction. However, direct and specific examples of this compound being used for one-pot enolate formation and subsequent aldol reactions are not extensively documented in the literature. The primary catalytic role reported for boronic acids in this context is more commonly associated with direct amidations and related transformations. The potential for competing reactions, such as aldol condensation followed by Michael addition, especially under mechanochemical conditions, highlights the complexity of controlling enolate reactivity nih.gov.

Intramolecular Cyclization and Rearrangement Processes

The thienopyridine scaffold itself is a versatile platform for constructing more complex molecular architectures through intramolecular reactions. These transformations are fundamental to the synthesis of various substituted thieno[2,3-b]pyridine derivatives.

The synthesis of the thieno[2,3-b]pyridine core often involves an intramolecular cyclization step that is highly regioselective. A common and effective strategy is the Thorpe-Ziegler reaction. This approach typically starts with a substituted 2-chloronicotinonitrile which reacts with a sulfur-containing nucleophile (e.g., a thioglycolate derivative). The resulting intermediate, a substituted 2-(organylmethylthio)pyridine, is then treated with a base. The base promotes the deprotonation of the α-carbon to the nitrile group, generating a carbanion. This carbanion then attacks the cyano group in an intramolecular fashion, leading to the formation of an enamine, which tautomerizes to the final, stable 3-aminothieno[2,3-b]pyridine ring system researchgate.netresearchgate.net.

The regioselectivity of this cyclization is excellent, as the positions of the substituents on the starting pyridine and the nature of the sulfur nucleophile direct the ring closure to a single, well-defined product. Cascade reactions, where alkylation of a mercaptopyridine derivative is immediately followed by intramolecular cyclization in the same pot, have been developed to afford highly substituted thieno[2,3-b]pyridines in excellent yields scielo.brresearchgate.net. While these methods demonstrate high regioselectivity, specific control over stereochemistry would depend on the presence of chiral centers in the starting materials or the use of chiral catalysts, which is a more specialized area of investigation.

Electrophilic and Nucleophilic Substitutions on the Thienopyridine Scaffold

The aromatic character of the thieno[2,3-b]pyridine system allows it to undergo both electrophilic and nucleophilic substitution reactions. The distribution of electron density in the fused rings, influenced by the nitrogen and sulfur heteroatoms, dictates the preferred positions of attack.

A kinetic study of electrophilic substitution reactions, such as hydrogen exchange and nitration, on thieno[2,3-b]pyridine has provided insight into the reactivity of the scaffold rsc.org. The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. Within the thiophene ring, the C3 position is typically the most reactive site, followed by the C2 position. The pyridine ring is deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, and reactions on this ring generally require harsher conditions.

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by a good leaving group. For instance, chloro-substituted thieno[2,3-b]pyridines can undergo nucleophilic displacement by various nucleophiles. Studies on chlorothieno[2,3-b]pyridine derivatives have shown that a chloro group at the C4 position is readily substituted by nucleophiles like alcoholates semanticscholar.org. This reactivity is a valuable tool for introducing a wide range of functional groups onto the pyridine portion of the molecule, enabling the synthesis of diverse libraries of compounds for biological screening nih.govmdpi.comcu.edu.eg.

Reaction TypeRing SystemMost Reactive Position(s)Comments
Electrophilic SubstitutionThiophene RingC3 > C2The pyridine ring is generally deactivated towards electrophiles. rsc.org
Nucleophilic SubstitutionPyridine RingC4 (with leaving group)Requires an activating group (e.g., a halogen) to facilitate substitution. semanticscholar.org

Reactivity Towards Electrophiles (e.g., Nitration, Halogenation)

Electrophilic substitution on the thieno[2,3-b]pyridine ring system is influenced by the directing effects of both the sulfur and nitrogen heteroatoms, as well as the reaction conditions. The boronic acid group at the 5-position will also exert an electronic effect on the reactivity of the ring.

Nitration: Limited specific data exists for the nitration of this compound itself. However, studies on the parent thieno[2,3-b]pyridine provide insight into the expected regioselectivity. A kinetic study of the nitration of thieno[2,3-b]pyridine has been conducted, offering valuable information on the reactivity of the ring system towards electrophiles. In strongly acidic conditions, the pyridine nitrogen is likely to be protonated, further deactivating the pyridine ring towards electrophilic attack.

Halogenation: The halogenation of the thieno[2,3-b]pyridine core has been investigated, with a notable study on the regioselective bromination of thieno[2,3-b]pyridine. This research demonstrated that direct bromination can be challenging and may lead to a mixture of products. However, a highly regioselective method for the bromination at the 4-position has been developed. This process involves the initial formation of the N-oxide, followed by treatment with a brominating agent in the presence of an activating agent. This directed approach highlights the ability to functionalize specific positions on the pyridine ring under controlled conditions.

ReactionReagent/ConditionsPosition of SubstitutionProduct
BrominationN-Bromosuccinimide (NBS), Triflic Anhydride (B1165640) (Tf2O)4-position4-Bromothieno[2,3-b]pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring in the thieno[2,3-b]pyridine system makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present at an activated position (ortho or para to the ring nitrogen). While specific examples of SNAr reactions on this compound are not extensively documented, the principles of SNAr on pyridine derivatives can be applied to understand its potential reactivity.

For an SNAr reaction to occur, a leaving group, such as a halide, must be present on the pyridine ring. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed. The nitrogen atom in the pyridine ring helps to stabilize the negative charge in the Meisenheimer complex, particularly when the attack occurs at the ortho or para positions relative to the nitrogen.

While direct SNAr reactions on the thieno[2,3-b]pyridine fused system are not as commonly reported as their synthesis from pre-functionalized pyridines, the synthesis of various substituted thieno[2,3-b]pyridines often involves SNAr reactions on a pyridine precursor. For instance, the synthesis of aminothieno[2,3-b]pyridines can be achieved from the corresponding halopyridines through nucleophilic displacement of the halide by an amine.

SubstrateNucleophileProduct
Halogenated Thieno[2,3-b]pyridineAmines, Alkoxides, ThiolatesSubstituted Thieno[2,3-b]pyridine

It is important to note that the boronic acid group at the 5-position may influence the reactivity of the ring towards nucleophilic attack, both sterically and electronically. Further research is needed to fully elucidate the scope and limitations of SNAr reactions on this compound and its derivatives.

Mechanistic Investigations and Elucidation

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Thieno[2,3-b]pyridin-5-ylboronic acid is a valuable substrate in forming carbon-carbon and carbon-heteroatom bonds, primarily through palladium- and copper-catalyzed cross-coupling reactions. The elucidation of the catalytic cycles for these transformations is crucial for understanding reaction outcomes and optimizing conditions.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and its catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition : The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step forms a new Pd(II) intermediate, where the palladium center has inserted into the carbon-halide bond. libretexts.org

Transmetalation : This is the key step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic, tetravalent "ate" complex, [Ar-B(OH)₃]⁻. organic-chemistry.orgwikipedia.org This boronate then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) species. libretexts.orgrsc.org In the case of this compound, the presence of the Lewis basic pyridine (B92270) nitrogen can present challenges, as it may coordinate to the palladium center, potentially deactivating the catalyst. nih.gov Furthermore, heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces yield. nih.govmit.edu

Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. youtube.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

Step Description Metal Oxidation State Change Key Species Involved
Oxidative Addition Insertion of the palladium catalyst into the aryl-halide bond. Pd(0) → Pd(II) Pd(0) complex, Aryl halide (Ar-X)
Transmetalation Transfer of the organic group from the activated boronic acid to the palladium center. Pd(II) → Pd(II) Pd(II)-halide complex, Tetrahedral boronate

| Reductive Elimination | Formation of the new C-C bond and release of the final product from the palladium center. | Pd(II) → Pd(0) | Diorganopalladium(II) complex |

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds (e.g., C-N or C-O) using boronic acids. wikipedia.orgmarmacs.org Unlike the palladium-catalyzed Suzuki reaction, this transformation is promoted by copper complexes and can often be performed under milder conditions, open to the air. wikipedia.orgorganic-chemistry.org

The precise mechanism can be complex, but a generally accepted pathway involves the oxidative coupling of two nucleophilic partners. youtube.com The cycle is thought to involve a Cu(II) catalyst which coordinates with the amine or alcohol substrate and the arylboronic acid. This is followed by an oxidation event, possibly involving atmospheric oxygen, to generate a transient Cu(III) intermediate. organic-chemistry.org This high-valent species then undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle. wikipedia.org

For this compound, the nitrogen and sulfur atoms of the heterocyclic core could potentially act as ligands, coordinating to the copper catalyst and influencing the rate and efficiency of the coupling. nih.gov

Table 2: Comparison of Suzuki-Miyaura and Chan-Lam Couplings

Feature Suzuki-Miyaura Coupling Chan-Lam Coupling
Catalyst Palladium (Pd) Copper (Cu)
Bond Formed C-C C-N, C-O, C-S
Coupling Partners Organohalide + Organoboron Amine/Alcohol + Organoboron
Typical Conditions Often requires inert atmosphere, elevated temperatures Often open to air, room temperature

| Key Intermediate | Pd(0)/Pd(II) redox couple | Cu(I)/Cu(II)/Cu(III) redox couple proposed |

Role of Boron in Reaction Intermediates

The boron atom is central to the reactivity of this compound, mediating its entry into catalytic cycles through the formation of specific intermediates.

In its neutral, trigonal planar state, a boronic acid is a weak Lewis acid and not sufficiently nucleophilic for transmetalation. organic-chemistry.org The addition of a base, such as a hydroxide or alkoxide, results in the formation of a tetrahedral boronate adduct. nih.gov This process increases the electron density on the boron center and lengthens the C-B bond, which enhances the nucleophilicity of the thienopyridinyl group, thereby facilitating its transfer to the metal catalyst in the transmetalation step of the Suzuki-Miyaura reaction. organic-chemistry.orgwikipedia.org The pKa of the boronic acid, which is influenced by the electronic properties of the attached aromatic system, governs the ease of formation of this crucial intermediate. nih.gov The electron-withdrawing nature of the fused pyridine ring in this compound likely increases the Lewis acidity of the boron atom, affecting the equilibrium of boronate formation.

In boronic acids containing a nitrogen atom in a sterically accessible position, such as the pyridine nitrogen in the thieno[2,3-b]pyridine (B153569) core, the potential for an intramolecular dative bond between the nitrogen lone pair and the vacant p-orbital of the boron atom exists. nih.govnih.gov This B-N interaction can have significant mechanistic implications. It can stabilize the compound against protodeboronation but may also modulate the Lewis acidity of the boron center, potentially hindering the formation of the tetrahedral boronate required for transmetalation. nih.govresearchgate.net Understanding the delicate balance between this intramolecular coordination and the intermolecular reaction with a base is key to optimizing catalytic reactions involving this substrate.

Stereochemical Influences and Regioselectivity in Reactions

The rigid, planar structure of the thieno[2,3-b]pyridine nucleus can exert significant control over the three-dimensional arrangement of atoms in the products of its coupling reactions.

The regioselectivity of a reaction involving this compound is inherently defined by the location of the boronic acid group at the C5 position. However, when it reacts with a coupling partner bearing multiple reactive sites (e.g., a di- or tri-halogenated arene), the electronic and steric properties of the thienopyridinyl moiety can influence which site reacts preferentially.

A more profound stereochemical issue arises in the synthesis of biaryl compounds where rotation around the newly formed C-C single bond is restricted. This phenomenon, known as atropisomerism, can occur when this compound is coupled with an aryl halide bearing a bulky substituent in the ortho position. researchgate.net The steric clash between the substituent and the fused ring system of the thienopyridine can create a significant energy barrier to rotation, leading to the formation of stable, separable enantiomers (atropisomers). nih.gov The development of asymmetric Suzuki-Miyaura reactions aims to control the formation of a single atropisomer, which is of high interest in medicinal chemistry and materials science. researchgate.netnih.gov The stereochemical outcome (retention or inversion) can be highly dependent on the choice of catalyst, ligands, and reaction conditions. nih.govnih.gov

Table 3: Factors Influencing Stereochemical Outcomes

Factor Influence on Stereochemistry Example
Substrate Structure Bulky ortho-substituents on either coupling partner can lead to atropisomerism. Coupling with 2,6-dimethylphenylboronic acid.
Chiral Ligands Can induce asymmetry in the transition state, leading to the preferential formation of one enantiomer. Use of chiral phosphine (B1218219) ligands in asymmetric Suzuki coupling.
Catalyst System The choice of metal and ligands can determine whether a reaction proceeds with retention or inversion of configuration at a stereocenter. nih.gov Pd(PPh₃)₄ often promotes retention, while other catalysts may lead to inversion. nih.gov

| Reaction Temperature | Higher temperatures can provide enough energy to overcome rotational barriers, leading to racemization of atropisomers. | Atroposelective reactions are often run at lower temperatures. |

Reaction Kinetics and Thermodynamics of this compound Transformations

The reactivity of the thieno[2,3-b]pyridine scaffold is significantly influenced by the electronic effects of the fused pyridine and thiophene (B33073) rings. Kinetic studies of electrophilic substitution reactions, such as hydrogen exchange and nitration, on the parent thieno[2,3-b]pyridine provide insight into the inherent reactivity of this heterocyclic system. rsc.org

Investigation of C–H Activation Mechanisms

Direct C–H activation is a powerful tool for the functionalization of heteroaromatic compounds like thieno[2,3-b]pyridines, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. Mechanistic investigations into the C–H activation of pyridines and related heterocycles have revealed several key pathways.

In one notable mechanism involving iridium complexes with a boryl pincer ligand, the boron center plays a crucial role in directing the C–H activation. The three-coordinate, iridium-bound boron atom retains Lewis acidity, allowing it to coordinate with the pyridine nitrogen. This initial coordination facilitates the insertion of the iridium into the C-H bond at the 2-position of the pyridine ring. This represents a distinct mechanism from conventional directed C–H activation where both the directing group coordination and the C–H activation occur at the same metal center.

Further complexity arises in the generation of the active iridium catalyst. For instance, the elimination of benzene (B151609) from a phenyl/hydride-containing precursor has been shown to proceed through a novel mechanism described as transition-metal-assisted C-H reductive elimination from boron. While this pathway is competitive for iridium, it is the preferred pathway for the rhodium analogue.

While these studies provide a fundamental understanding of C–H activation in pyridine-containing molecules, the direct C–H activation of this compound itself has not been specifically reported. The presence of the boronic acid moiety would likely influence the reactivity and regioselectivity of such transformations.

Computational and Theoretical Studies of Thieno 2,3 B Pyridin 5 Ylboronic Acid

Electronic Structure and Reactivity Predictions

Theoretical calculations are instrumental in predicting the electronic characteristics and, consequently, the reactivity of Thieno[2,3-b]pyridin-5-ylboronic acid. These predictions are crucial for designing new synthetic routes and understanding its interactions in biological systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Thieno[2,3-b]pyridine (B153569) derivatives, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine the optimized molecular geometry and to calculate various quantum chemical parameters. electrochemsci.org

Studies on related pyridine (B92270) derivatives have shown that these calculations can predict bond lengths and angles with good accuracy. electrochemsci.org For instance, the planarity of the fused ring system, a key feature of thieno[2,3-b]pyridines, can be confirmed through these calculations. The calculated energies of different conformations help in identifying the most stable structure of the molecule. Quantum chemical parameters such as total energy, electronegativity (χ), global hardness (η), and softness (σ) are derived from these calculations and provide insights into the molecule's stability and reactivity. electrochemsci.org

Table 1: Representative Quantum Chemical Parameters Calculated using DFT The following data is illustrative and based on studies of related pyridine dicarboxylic acid derivatives. electrochemsci.org

ParameterDescriptionIllustrative Value
Total Energy (a.u.)The total energy of the molecule in its optimized geometry.-818.9
Electronegativity (χ) (eV)The power of an atom or a group of atoms to attract electrons towards itself.4.75
Global Hardness (η) (eV)A measure of the resistance to charge transfer.2.45
Global Softness (σ) (eV⁻¹)The reciprocal of global hardness, indicating the molecule's polarizability.0.41

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For related heterocyclic systems, DFT calculations have been employed to determine the energies of these frontier orbitals and their corresponding energy gap. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data The following data is illustrative and based on studies of related heterocyclic compounds. researchgate.net

OrbitalEnergy (eV)Description
HOMO-6.23Highest Occupied Molecular Orbital; associated with electron-donating ability.
LUMO-2.81Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability.
HOMO-LUMO Gap (ΔE)3.42Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

For thieno[2,3-b]pyridine derivatives, MEP maps have been used to identify reactive sites. nih.gov In the case of this compound, the oxygen atoms of the boronic acid group would be expected to show a negative potential (red), making them sites for interaction with electrophiles. The nitrogen atom in the pyridine ring also represents a region of negative potential. researchgate.net Conversely, the hydrogen atoms of the boronic acid group and the protons on the aromatic rings would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are not only predictive but also explanatory, offering deep insights into the mechanisms of chemical reactions.

By calculating the energy of the transition state relative to the reactants, the activation energy barrier can be determined. A lower activation barrier corresponds to a faster reaction rate. These calculations are crucial for predicting the feasibility of a proposed reaction mechanism and for designing catalysts that can lower the activation energy.

The electronic structure of aromatic and fused heterocyclic systems like thieno[2,3-b]pyridine is characterized by delocalized π-electrons. youtube.com Methods that analyze electron delocalization, such as the Electron Density of Delocalized Bonds (EDDB), can quantify the degree of aromaticity in the different rings of the molecule. rsc.orgsemanticscholar.org Aromaticity has a profound influence on the stability and reactivity of the compound.

Anisotropy of the Current-Induced Density (ACID) analysis is another sophisticated computational method used to visualize electron delocalization and aromaticity. It plots the ring currents induced by an external magnetic field. Diatropic currents are indicative of aromatic character, while paratropic currents suggest anti-aromaticity. Such an analysis for this compound would reveal the extent of electron delocalization within the thieno[2,3-b]pyridine core and how the boronic acid substituent influences the electronic structure.

Differentiation of Pericyclic and Pseudopericyclic Mechanisms

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of organic chemistry. msu.eduscribd.com A key distinction within this class is the difference between pericyclic and pseudopericyclic reactions. While both are concerted, pseudopericyclic reactions are characterized by a transition state with negligible aromatic stabilization, often due to the involvement of non-bonding orbitals, leading to different selection rules and activation barriers. mdpi.com

For this compound, potential pericyclic reactions could involve the fused heterocyclic system. For instance, a hypothetical electrocyclic ring-opening of the thiophene (B33073) ring would involve the reorganization of π-electrons. msu.edu The Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry, govern the stereochemical outcome of such reactions under thermal or photochemical conditions. scribd.com

A computational study to differentiate between these pathways for a hypothetical reaction involving this compound would involve several key analyses:

Transition State Geometry: The transition state of a true pericyclic reaction typically involves a planar arrangement of the atoms in the cyclic array, allowing for continuous overlap of the p-orbitals. In contrast, a pseudopericyclic transition state may be more puckered.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) calculations are a powerful tool for assessing the aromaticity of a transition state. Aromatic pericyclic transition states exhibit a negative NICS value, indicating diatropic ring currents, while non-aromatic or anti-aromatic transition states have NICS values near zero or positive, respectively. Pseudopericyclic transition states are expected to have NICS values close to zero.

Orbital Analysis: Examination of the molecular orbitals involved in the transition state can reveal the nature of the electronic reorganization. In pericyclic reactions, there is a continuous cycle of interacting orbitals. In pseudopericyclic reactions, this continuity is broken, often by the orthogonal orientation of a p-orbital or the involvement of a lone pair in a non-bonding orbital.

While no specific studies on pericyclic reactions of this compound exist, theoretical investigations on other heterocyclic systems have demonstrated the utility of these computational tools in distinguishing between pericyclic and pseudopericyclic mechanisms. mdpi.com

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are dictated by a subtle interplay of steric and stereoelectronic effects. The primary focus of conformational analysis for this molecule is the orientation of the boronic acid group, -B(OH)₂, relative to the thieno[2,3-b]pyridine ring.

Computational studies on arylboronic acids have shown that the boronic acid group can adopt several conformations due to rotation around the C-B bond and the B-O bonds. scilit.comresearchgate.net For this compound, the key dihedral angle is that between the plane of the heterocyclic ring and the plane of the boronic acid group.

Table 1: Calculated Relative Energies of Phenylboronic Acid Conformers

ConformerRelative Energy (kcal/mol)
syn-anti coplanar0.00
syn-syn coplanar0.45
anti-anti perpendicular2.89

Data adapted from computational studies on phenylboronic acid and serve as a model for the potential conformational preferences of this compound. The actual energy differences may vary.

Stereoelectronic effects also play a crucial role. The empty p-orbital on the boron atom can interact with the π-system of the thieno[2,3-b]pyridine ring. This interaction is maximized in a coplanar conformation, leading to some degree of π-donation from the ring to the boron, which can influence the acidity of the boronic acid and its reactivity. However, this coplanar arrangement can be destabilized by steric hindrance between the hydroxyl groups of the boronic acid and the adjacent hydrogen atoms on the pyridine ring.

Computational modeling using Density Functional Theory (DFT) would be the method of choice to investigate these conformational preferences. By performing a potential energy surface scan for the rotation around the C-B bond, the global minimum energy conformation and the rotational energy barriers can be determined. Such studies on related arylboronic acids have revealed that while a coplanar or near-coplanar arrangement is often the most stable, the energy barrier to rotation is typically low, suggesting that multiple conformations may be accessible at room temperature. researchgate.net

Modeling of Spectroscopic Properties for Structural Elucidation Methodologies

Computational modeling of spectroscopic properties is an invaluable tool for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can provide key insights.

NMR Spectroscopy:

The ¹H and ¹³C NMR chemical shifts of this compound can be predicted with a high degree of accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations would be performed on the minimum energy conformation of the molecule, as determined by the conformational analysis described in the previous section. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data.

IR Spectroscopy:

UV-Vis Spectroscopy:

The electronic absorption spectrum of this compound can be modeled using Time-Dependent DFT (TD-DFT). researchgate.net These calculations predict the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The electronic transitions typically involve the promotion of an electron from a filled molecular orbital (like the HOMO) to an empty one (like the LUMO). For a molecule like this compound, these transitions are expected to be of the π → π* type, characteristic of conjugated aromatic systems.

Table 2: Predicted Spectroscopic Data for a Model Thieno[2,3-b]pyridine Derivative

Spectroscopic TechniqueParameterPredicted Value
¹³C NMRC5 Chemical Shift (ppm)~130-140
IRO-H Stretch (cm⁻¹)~3300-3500
IRB-O Stretch (cm⁻¹)~1350-1400
UV-Visλₘₐₓ (nm)~300-350

Note: These values are estimations based on data for related thieno[2,3-b]pyridine and arylboronic acid structures and are intended for illustrative purposes. Actual values for this compound will require specific calculations.

A study on substituted (3-amino-thieno[2,3-b]pyridine-2-yl)(pyridin-2-yl)methanones showed that TD-DFT calculations can effectively interpret the electronic absorption spectra of such systems. researchgate.net This underscores the potential of these methods to provide a detailed understanding of the electronic structure of this compound and to aid in its structural elucidation.

Applications of Thieno 2,3 B Pyridin 5 Ylboronic Acid in Chemical Synthesis

Modular Building Blocks for Complex Organic Scaffolds

The primary application of Thieno[2,3-b]pyridin-5-ylboronic acid in organic synthesis is as a modular building block. Heterocyclic compounds are fundamental in the development of new pharmaceuticals, agrochemicals, and materials. ossila.comsigmaaldrich.com The thieno[2,3-b]pyridine (B153569) core is a recognized scaffold in medicinal chemistry, and the presence of the boronic acid group at the 5-position allows for its efficient incorporation into larger, more complex molecules. mdpi.com

The principal reaction leveraging this functionality is the Suzuki-Miyaura cross-coupling reaction. nih.gov In this palladium-catalyzed process, the boronic acid couples with a variety of organic halides or triflates. This enables the formation of a carbon-carbon bond, attaching the thieno[2,3-b]pyridine unit to another molecular fragment. This modular approach is highly efficient for creating derivatives with diverse functionalities. For instance, coupling this compound with various aryl or heteroaryl halides can generate a library of 5-aryl-thieno[2,3-b]pyridines. Research on the Suzuki cross-coupling of 5-bromothieno[2,3-b]pyridines with different arylboronic acids to produce 5-aryl derivatives underscores the feasibility and utility of this reaction from the complementary perspective. researchgate.net The versatility of the Suzuki reaction allows for the introduction of a wide range of substituents, making this compound a key intermediate for accessing complex scaffolds that are otherwise difficult to synthesize. nih.gov

Precursors for Advanced Heterocyclic Systems (e.g., Fused Pyrimidines, Azole-Fused Pyridines)

The thieno[2,3-b]pyridine skeleton serves as an excellent foundation for the synthesis of more elaborate, fused heterocyclic systems. researchgate.netresearchgate.net Specifically, derivatives originating from the thieno[2,3-b]pyridine core are used to construct fused pyrimidines, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which are of significant interest in medicinal chemistry. mdpi.comresearchgate.net

The synthesis of these advanced systems often begins with a functionalized thieno[2,3-b]pyridine, such as an amino-substituted derivative. While not always starting directly from the boronic acid, the boronic acid functionality is a key tool for creating the necessary precursors through cross-coupling reactions. Once the core is appropriately substituted, subsequent cyclization reactions can take place. For example, an aminothieno[2,3-b]pyridine can be treated with reagents like formic acid or formamide (B127407) to construct an annulated pyrimidine (B1678525) ring. mdpi.com Research has demonstrated the cyclization of 3-amino-thieno[2,3-b]pyridine-2-carbonitrile (B1626447) derivatives with formic acid or formamide to yield the corresponding pyrimidino[4',5':4,5]thieno[2,3-b]pyridine-4-one and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine-4-ylamine, respectively. mdpi.com Similarly, reactions with triethyl orthoformate followed by treatment with hydrazine (B178648) can lead to other fused pyrimidine structures. researchgate.net

The following table summarizes representative transformations where a thieno[2,3-b]pyridine precursor is used to build a fused pyrimidine system.

Thieno[2,3-b]pyridine PrecursorReagent(s)Resulting Fused SystemReference
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrileFormic Acid7-(5-Bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one mdpi.com
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrileFormamide7-(5-Bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine mdpi.com
Ethyl 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylateHydrazine Hydrate, then Formic Acid8-Bromo-7,9-dimethyl-3-formylaminopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one researchgate.net
3-Aminothieno[2,3-b]pyridine-2-carbonitrilesTriethyl Orthoformate, then Hydrazine Hydrate3-Amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines researchgate.net

Development of Novel Catalytic Systems Utilizing Boron Chemistry

Boronic acids are most commonly employed as reagents in transition-metal-catalyzed reactions, rather than as components of the catalysts themselves. The boron atom in this compound serves as a transmetalation agent in cross-coupling reactions. However, the thieno[2,3-b]pyridine scaffold itself, with its heteroaromatic nature, has the potential to act as a ligand for a metal center. In principle, the nitrogen and sulfur atoms could coordinate with a metal, and the boronic acid could be a site for tethering to a support or another part of a larger catalytic assembly. Despite this theoretical potential, a review of the available scientific literature does not provide specific examples of this compound being used as a ligand or an integral component in the development of novel catalytic systems. Its role appears to be confined to that of a substrate or building block in reactions catalyzed by other complexes.

Functional Material Precursors (e.g., for organic semiconductors, but excluding material properties)

The construction of novel organic materials, particularly for electronics, relies on the synthesis of extended π-conjugated systems. Heterocyclic aromatic compounds are critical building blocks for these materials, including organic semiconductors. ossila.com The fused aromatic system of thieno[2,3-b]pyridine makes it a desirable core structure for such applications.

This compound is an important precursor for synthesizing these materials. Through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, the thieno[2,3-b]pyridine unit can be incorporated into larger oligomeric or polymeric structures. mdpi.com For example, it can be coupled with di-halogenated aromatic compounds to create well-defined conjugated oligomers. The synthesis of benzo[b]thieno[2,3-d]thiophene derivatives for use in organic field-effect transistors (OFETs) highlights the utility of related fused thiophene (B33073) systems in this field. mdpi.com The synthetic strategies often involve creating C-C bonds between aromatic units, a process for which boronic acids are ideally suited. Therefore, this compound serves as a key starting material for the synthesis of molecules designed to have specific electronic properties for use in functional materials.

Applications in Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) is a powerful technique that simplifies the purification process in multi-step synthesis by immobilizing a reactant onto a solid support, typically a polymer resin. google.com This methodology is widely used in peptide and oligonucleotide synthesis and has been extended to the synthesis of small molecules. rsc.orgumn.edu

Boronic acids can be adapted for use in solid-phase synthesis. A strategy for the synthesis of peptide-boronic acids on a solid support has been described, demonstrating the compatibility of the boronic acid moiety with solid-phase techniques. nih.gov In the context of this compound, it could theoretically be used in two ways. First, the thieno[2,3-b]pyridine core could be functionalized with a suitable linker and attached to a resin, with the boronic acid group available for subsequent reactions. Alternatively, and more commonly for boronic acids, a partner molecule (e.g., an aryl halide) is attached to the solid support, and this compound is added as a solution-phase reagent. After the coupling reaction, the resin-bound product is easily purified by washing away the excess boronic acid and by-products. While specific literature detailing the use of this compound in solid-phase synthesis is not prominent, the established methodologies for other boronic acids suggest its potential applicability in this area for the efficient construction of compound libraries.

Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. thieme.de This approach relies on the use of common intermediates or scaffolds that can be elaborated through various reaction pathways to generate a wide range of final products.

The thieno[2,3-b]pyridine framework is an excellent scaffold for DOS. This compound is a particularly useful starting point for such a strategy. The boronic acid at position 5 serves as a key functional handle for introducing diversity through Suzuki coupling with a vast array of commercially available aryl and heteroaryl halides. nih.govresearchgate.net Furthermore, other positions on the thieno[2,3-b]pyridine ring can be independently functionalized. For example, synthetic routes allow for the introduction of different substituents on the pyridine (B92270) or thiophene portions of the molecule before or after the cross-coupling step. nih.gov This multi-directional approach allows for the rapid generation of a large library of molecules based on the central thieno[2,3-b]pyridine scaffold, where each member of the library has unique peripheral substituents. This method facilitates the exploration of structure-activity relationships (SAR) by providing a collection of related but distinct compounds. nih.gov The synthesis of peptide-boronic acid libraries using a building-block approach showcases the power of this strategy. nih.gov

Future Perspectives and Research Directions

Innovations in Green and Sustainable Synthetic Methodologies for Thieno[2,3-b]pyridin-5-ylboronic Acid

The synthesis of complex heterocyclic scaffolds like thieno[2,3-b]pyridines traditionally relies on multi-step processes that may involve harsh conditions or metal catalysts. nih.gov The drive towards green chemistry is pushing for the development of more sustainable alternatives.

Future research will likely focus on metal-free synthetic strategies to construct the thieno[2,3-b]pyridine (B153569) core, thereby avoiding potentially toxic and expensive metal residues. nih.gov One promising approach involves the acid-mediated denitrogenative transformation of fused 1,2,3-triazoles, which offers a metal-free pathway under mild conditions. nih.govkuleuven.be This method has been successfully applied to the synthesis of the related thieno[2,3-c]pyridine (B153571) skeleton and represents a viable strategy for accessing the thieno[2,3-b]pyridine framework. nih.gov

Microwave-assisted organic synthesis (MAOS) is another key area for innovation. Compared to conventional heating, microwave irradiation often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. eurekaselect.com The application of microwave technology to the synthesis of thieno[2,3-d]pyrimidines has demonstrated its effectiveness. researchgate.net Adapting these microwave-assisted protocols for the synthesis of this compound could offer a more energy-efficient and rapid production method. eurekaselect.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thienopyridine Scaffolds

Parameter Conventional Methods Potential Green Innovations
Catalyst Often reliant on metal catalysts. nih.gov Metal-free reactions (e.g., via triazoles). nih.govkuleuven.be
Heating Conventional reflux/heating. Microwave irradiation for accelerated rates. eurekaselect.comresearchgate.net
Solvents Use of standard organic solvents. Exploration of recyclable or greener solvents. eurekaselect.com
Efficiency Can be multi-step with moderate yields. Potentially higher yields and faster reactions. researchgate.net
Sustainability Can generate significant waste. Reduced energy consumption and waste. eurekaselect.com

Expanding Catalytic Versatility and Substrate Scope of Boron-Mediated Reactions

This compound is an ideal candidate for Suzuki-Miyaura cross-coupling reactions, a powerful method for C-C bond formation. ntnu.no Future research will aim to expand the versatility of this reagent by testing its reactivity with a wider array of coupling partners. While couplings with various aryl halides are established, exploring reactions with less reactive electrophiles, such as aryl chlorides, or with other organometallic partners could unlock new synthetic pathways. nih.gov

The development of novel palladium catalyst systems, particularly those with advanced ligands like XPhos, is crucial for improving the efficiency and substrate scope of these cross-couplings, especially with challenging thienylboronic acids. ntnu.no Furthermore, investigating the utility of this compound in other types of palladium-catalyzed reactions, beyond Suzuki-Miyaura, is a promising avenue. This could include applications in Heck, Stille, or Sonogashira couplings, where the unique electronic properties of the thienopyridine moiety could influence reactivity and selectivity. The development of heterobimetallic catalysts, such as Pd-Ln systems, has also shown promise in enhancing yields and modulating the catalytic cycle under mild conditions. mdpi.com

Table 2: Potential Substrate Expansion for Cross-Coupling Reactions

Coupling Partner Class Specific Examples Research Goal
Aryl Halides Aryl chlorides, fluorides Overcoming lower reactivity for broader utility. nih.gov
Heterocyclic Halides Pyrimidines, pyrazines, indoles. nih.gov Accessing complex, biologically relevant scaffolds.
Alkyl Halides Primary and secondary alkyl bromides. researchgate.net Formation of C(sp²)-C(sp³) bonds.
Vinyl Species Vinyl boronic acids. researchgate.net Synthesis of conjugated systems.
Other Organoborons Potassium organotrifluoroborates. Using alternative, stable boron reagents. researchgate.net

Integration with Flow Chemistry and Microreactor Technology for Scalable Synthesis

For any compound with potential pharmaceutical or material application, the ability to scale up its synthesis is critical. osti.gov Flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility. nih.gov

The integration of flow chemistry for the synthesis of this compound is a key future direction. beilstein-journals.org Continuous-flow reactors would allow for precise control over reaction parameters, which is especially beneficial for potentially exothermic borylation or coupling steps. nih.gov This technology is particularly well-suited for handling hazardous or unstable intermediates safely. beilstein-journals.orgnih.gov For instance, methods for generating and using diazo compounds or azides in flow for subsequent reactions have been developed, suggesting that complex multi-step syntheses leading to the target boronic acid could be streamlined into a single, automated process. beilstein-journals.orgnih.gov An autonomous continuous flow reactor system could even be developed to optimize reaction pathways and enable on-demand, scalable production. osti.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The thieno[2,3-b]pyridine scaffold possesses a unique electronic landscape that has yet to be fully explored. The thiophene (B33073) ring is susceptible to electrophilic attack, while the pyridine (B92270) ring is prone to nucleophilic substitution. abertay.ac.uk Future work should focus on systematically investigating these reactivity patterns to uncover new functionalization strategies. For example, studying electrophilic substitution reactions like nitration or halogenation could provide functionalized derivatives for further elaboration. abertay.ac.uk

Beyond standard transformations, there is potential for discovering unprecedented reactions. The development of cascade reactions, where multiple bonds are formed in a single operation from a thieno[2,3-b]pyridine precursor, could lead to the rapid assembly of complex polycyclic systems. researchgate.net Research into the annulation of additional rings onto the thieno[2,3-b]pyridine core is an active area, with methods being developed to construct fused pyrimidine (B1678525) and other heterocyclic systems. mdpi.comresearchgate.net Such studies could reveal novel reactivity and provide access to entirely new classes of compounds with unique structural and electronic properties.

Development of Chiral this compound Derivatives for Asymmetric Catalysis

Asymmetric catalysis, which enables the synthesis of single-enantiomer products, is of paramount importance in the pharmaceutical industry. The development of chiral ligands that can effectively control the stereochemical outcome of a reaction is a central goal.

A significant future direction is the design and synthesis of chiral derivatives of the thieno[2,3-b]pyridine scaffold to be used as ligands in asymmetric catalysis. By introducing chiral centers or creating atropisomeric axes within the molecule, it may be possible to create novel ligands for metal-catalyzed reactions. The nitrogen and sulfur atoms within the ring system could act as coordination sites for a metal center, while the chiral elements would create a stereochemically defined environment to influence the reaction's outcome.

While the direct synthesis of chiral this compound has not been extensively reported, the principles of asymmetric synthesis could be applied. For example, a prochiral precursor could be subjected to an asymmetric borylation reaction, or a racemic mixture could be resolved using chiral chromatography or diastereomeric salt formation. These chiral boronic acids could then serve as building blocks for constructing complex, enantiomerically pure molecules or as precursors to novel chiral catalysts themselves.

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